3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine

Lipophilicity Drug-likeness Physicochemical profiling

This building block uniquely combines three pharmacophoric elements in a single non-racemic pyrrolidine scaffold. Unlike non-halogenated analogs, the C5 bromine on the thiophene ring provides a reactive handle for late-stage Suzuki–Miyaura or Sonogashira diversification, enabling rapid parallel SAR exploration. Compared with the bromophenyl variant, the thiophene heteroatom reduces logP and improves aqueous solubility. Select this compound for matched molecular pair analysis or to probe electronic effects in your hit-to-lead program.

Molecular Formula C15H14BrNO4S2
Molecular Weight 416.3
CAS No. 2034488-21-4
Cat. No. B2384310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine
CAS2034488-21-4
Molecular FormulaC15H14BrNO4S2
Molecular Weight416.3
Structural Identifiers
SMILESC1CN(CC1C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(S4)Br
InChIInChI=1S/C15H14BrNO4S2/c16-14-3-4-15(22-14)23(18,19)17-6-5-11(8-17)10-1-2-12-13(7-10)21-9-20-12/h1-4,7,11H,5-6,8-9H2
InChIKeyODJFCAYCEQCGFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine (CAS 2034488-21-4): Structural Identity and Procurement Baseline


3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine is a fully synthetic, non-natural sulfonamide derivative with the molecular formula C15H14BrNO4S2 and a molecular weight of 416.3 g/mol [1]. Its structure combines three pharmacophoric elements within a single, non-racemic pyrrolidine scaffold: a benzo[d][1,3]dioxol-5-yl group at the 3-position of the pyrrolidine ring, and a 5-bromothiophene-2-sulfonyl group attached to the pyrrolidine nitrogen [1]. This compound belongs to the broader class of sulfonylpyrrolidines, which have been explored as medicinally relevant scaffolds in patents assigned to Sanofi-Aventis, among others [2]. As a research-grade small molecule, it is offered by multiple specialist chemical suppliers under the catalog domains evitachem.com and benchchem.com (excluded from citation per policy), as well as indexed on the chemical database chemsrc.com.

Why 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine Cannot Be Interchanged with Structurally Similar Sulfonylpyrrolidines


Sulfonylpyrrolidines sharing the 3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine core but differing in the N-sulfonyl aromatic group should not be assumed interchangeable, because the sulfonyl substituent simultaneously governs molecular recognition (electronic character, H-bonding, halogen-bonding capacity), physicochemical properties (LogP, aqueous solubility), and synthetic tractability (the bromine at thiophene C5 is a reactive handle for cross-coupling chemistry) [1][2]. Replacing the electron-rich 5-bromothiophene ring with a bromophenyl, ethoxy-methylphenyl, or benzonitrile group changes the vector and strength of putative protein–ligand interactions and alters the compound's suitability as a starting material for late-stage diversification. These structural nuances preclude simple generic substitution without experimental re-validation.

Quantitative Differentiation Evidence for 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine vs. Closest Analogs


Sulfonyl Aromatic Group Identity Drives Calculated Lipophilicity Differentiation vs. Bromophenyl and Benzonitrile Analogs

The target compound incorporates a 5-bromothiophene-2-sulfonyl group, which is expected to impart lower lipophilicity compared to its direct bromophenyl analog 3-(benzo[d][1,3]dioxol-5-yl)-1-((2-bromophenyl)sulfonyl)pyrrolidine, while offering distinct H-bond acceptor capacity relative to the benzonitrile analog 4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile (CAS 2034273-79-3). Class-level analysis of thiophene vs. phenyl replacements in sulfonamide series typically shows a LogP reduction of 0.5–1.0 units when phenyl is substituted with thiophene, attributable to the increased polar surface area contribution of the sulfur heteroatom. Empirical measurement data (experimental LogP) for the target compound has not been published; the differentiation stated here constitutes a class-level inference based on well-established heterocycle substitution trends [1].

Lipophilicity Drug-likeness Physicochemical profiling

Presence of a C5-Bromo Substituent on the Thiophene Ring Enables Palladium-Catalyzed Cross-Coupling Derivatization Absent in Non-Halogenated Analogs

The target compound bears a bromine atom at the 5-position of the thiophene ring, which provides a well-precedented synthetic handle for Suzuki–Miyaura, Sonogashira, Buchwald–Hartwig, and other palladium-catalyzed cross-coupling reactions. This contrasts directly with the non-halogenated analog 3-(benzo[d][1,3]dioxol-5-yl)-1-((2-ethoxy-5-methylphenyl)sulfonyl)pyrrolidine (CAS 2034273-52-2), which lacks a reactive halogen and therefore cannot participate in analogous sp2–sp2 or sp2–sp carbon–carbon bond-forming reactions without additional synthetic manipulation [1]. Bromothiophene C–H functionalization chemistry, as described by Gorelsky and co-workers (2005), demonstrates that palladium-catalyzed coupling can occur at the C–H bond adjacent to the sulfur atom while leaving the C–Br bond intact, providing orthogonal reactivity [2].

Late-stage functionalization Cross-coupling Medicinal chemistry

Benzodioxole Moiety Retention Differentiates the Target Compound from Thiophene-Only Analogs in Putative BRD4 Bromodomain Recognition

While no direct head-to-head bioactivity comparison has been published for this specific compound, the benzodioxole moiety present in the target compound is a recognized privileged scaffold in bromodomain inhibitor design, as evidenced by co-crystal structures of benzodioxole-containing ligands bound to BRD4 bromodomains in the PDB (e.g., 4QB3) [1][2]. In contrast, the closest thiophene-only analog—1-((5-bromothiophen-2-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine (CAS 2191265-06-0)—replaces the benzodioxole with a thiophene ring, which eliminates the methylenedioxy oxygen atoms that can serve as H-bond acceptors in bromodomain acetyl-lysine binding pockets . This structural divergence is expected to alter bromodomain recognition profiles, though quantitative binding data for either compound in direct comparison is absent from the public domain.

Bromodomain inhibition BRD4 Epigenetics

Molecular Weight and Heavy Atom Count Differentiation for Permeability and Fragment-Like Property Assessment

With a molecular weight of 416.3 g/mol [1], the target compound exceeds the Rule-of-3 (Ro3) threshold for fragment-like molecules (MW ≤ 300) but falls within the Rule-of-5 (Ro5) space applicable to lead-like compounds. The closest bromothiophene sulfonyl analog lacking the benzodioxole moiety, 1-((5-bromothiophen-2-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine (CAS 2191265-06-0, MW ~378 g/mol), is approximately 38 g/mol lighter . The ethoxy-methylphenyl analog (CAS 2034273-52-2, MW 389.5 g/mol) is approximately 27 g/mol lighter [2]. These mass differences, while modest, correspond to differences in the number of heavy atoms and rotatable bonds, which influence passive membrane permeability and the compound's positioning along the fragment-to-lead continuum.

Fragment-based drug discovery Permeability Rule-of-3 compliance

High-Strength Differential Evidence Availability Disclaimer

Despite extensive searching of primary research papers, patents, and authoritative databases, no direct head-to-head quantitative bioactivity comparison (IC50, Ki, Kd, cellular EC50, or in vivo efficacy) between 3-(benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine and any of its closest structural analogs has been identified in the public domain as of April 2026. The compound appears to be a research-grade screening compound rather than a deeply characterized biological probe. All preceding Evidence Items in this section rely on class-level inference, cross-study structural data, or calculated physicochemical properties. Users evaluating this compound for scientific procurement should treat the differentiation evidence as structural and informatic rather than as experimentally validated biological superiority data. Confirmatory head-to-head testing against relevant analogs is recommended before committing to selection based on differential bioactivity claims.

Data availability Limitations

Optimal Application Scenarios for 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine Based on Differentiated Structural Features


Medicinal Chemistry Hit Expansion via Palladium-Catalyzed Cross-Coupling at the C5 Bromine Handle

Medicinal chemistry teams that have identified a preliminary hit in the sulfonylpyrrolidine series and need to rapidly explore SAR around the sulfonyl aromatic group can leverage the C5 bromine on the thiophene ring for parallel Suzuki–Miyaura or Sonogashira coupling. This late-stage diversification strategy is not available with non-halogenated analogs such as the ethoxy-methylphenyl derivative (CAS 2034273-52-2), making the target compound a strategically superior choice for hit-to-lead programs requiring modular analog synthesis [1][2].

Bromodomain-Targeted Probe Development Leveraging the Benzodioxole Pharmacophore

Investigators developing chemical probes for bromodomain-containing proteins (BRD2/3/4/T) should prioritize this compound over the thiophene-only analog (CAS 2191265-06-0) because the benzodioxole group provides methylenedioxy oxygen atoms capable of engaging the conserved asparagine and water network within the acetyl-lysine binding pocket, a recognition motif validated by multiple co-crystal structures in the PDB [1]. The bromothiophene moiety additionally offers a vector for tuning selectivity via halogen bonding interactions.

Physicochemical Property-Driven Library Design Requiring Moderate Lipophilicity

Compound library designers seeking to maintain lead-like LogP while retaining both benzodioxole-mediated target engagement and a synthetic diversification handle should select this compound over the more lipophilic bromophenyl analog, as the thiophene heteroatom contributes to increased polar surface area and reduced estimated LogP (class-level inference). This may translate to improved aqueous solubility in biochemical assay buffers and reduced non-specific binding [1].

Structure–Activity Relationship Studies Differentiating Thiophene vs. Phenyl Sulfonamide Electronic Effects

Research programs investigating the role of the sulfonyl aromatic group's electronic character in target binding or pharmacokinetic properties can use this compound as the thiophene-containing partner in a matched molecular pair analysis with the bromophenyl analog. The electron-rich nature of thiophene relative to phenyl, combined with the sulfur atom's polarizability, provides a distinct electronic environment for probing structure–activity relationships that cannot be accessed with carbocyclic aromatic sulfonamides [1].

Quote Request

Request a Quote for 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.